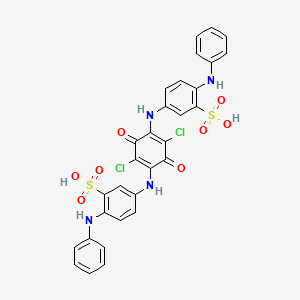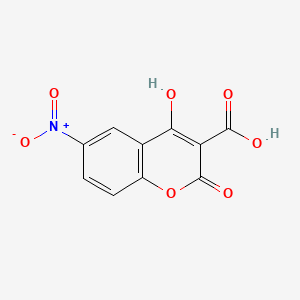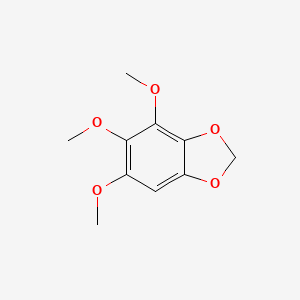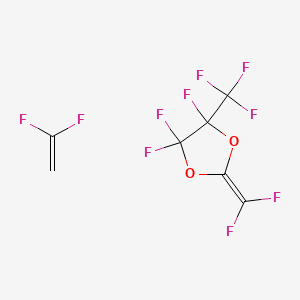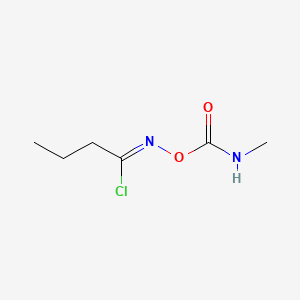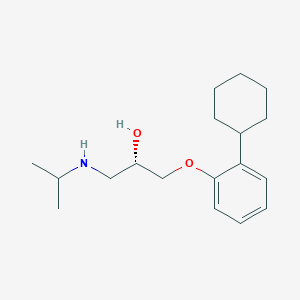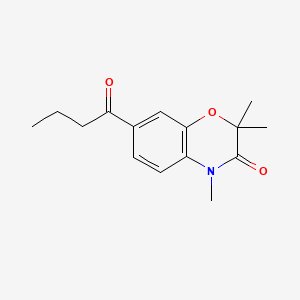
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the benzoxazinone family, which is characterized by a benzene ring fused with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2,2,4-trimethyl-1,3-pentanediol and 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, studies have shown that certain derivatives of this compound can inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the 7-(1-oxobutyl)-2,2,4-trimethyl- substituents.
2,2,4-Trimethyl-1,3-pentanediol: A precursor used in the synthesis of the target compound.
2-Aminophenol: Another precursor involved in the synthetic route.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- stands out due to its specific substituents, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
116337-75-8 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
7-butanoyl-2,2,4-trimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO3/c1-5-6-12(17)10-7-8-11-13(9-10)19-15(2,3)14(18)16(11)4/h7-9H,5-6H2,1-4H3 |
Clé InChI |
ULIINUOUHATVLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



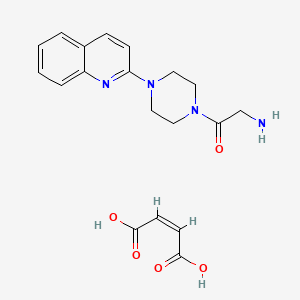

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)


